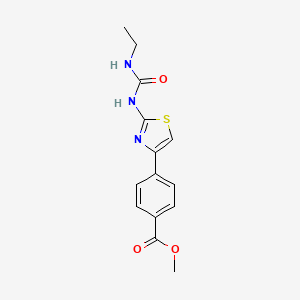![molecular formula C25H23N5O B8513058 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde](/img/structure/B8513058.png)
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde
Vue d'ensemble
Description
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde is a complex organic compound that features a piperazine moiety, a pyridopyrimidine core, and a benzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde typically involves multiple steps, including the formation of the pyridopyrimidine core, the introduction of the piperazine moiety, and the attachment of the benzaldehyde group. Common synthetic methodologies include:
Buchwald–Hartwig amination: This method is used to introduce the piperazine moiety into the molecule.
Aromatic nucleophilic substitution: This reaction is employed to attach the phenyl group to the pyridopyrimidine core.
Reductive amination: This step is used to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 4-[2-(4-Methylpiperazine-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzoic acid.
Reduction: 4-[2-(4-Methylpiperazine-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to changes in cell behavior and function. This makes it a promising candidate for drug development, particularly in oncology.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another compound featuring a piperazine moiety, but with different functional groups and applications.
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: A kinase inhibitor with a similar pyridopyrimidine core.
Uniqueness
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its versatility in synthetic chemistry make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H23N5O |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde |
InChI |
InChI=1S/C25H23N5O/c1-29-11-13-30(14-12-29)25-26-16-21-15-22(19-5-3-2-4-6-19)23(27-24(21)28-25)20-9-7-18(17-31)8-10-20/h2-10,15-17H,11-14H2,1H3 |
Clé InChI |
WGWJLOWQEJBMDT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=NC(=C(C=C3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 5-[(methylthio)methyl]-2-(trifluoromethyl)-](/img/structure/B8513014.png)

![N-(4-Chlorobenzyl)-2-(4-hydroxybutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8513016.png)




![1-[2-{3-Chloropropoxy}-phenyl]-ethanone](/img/structure/B8513051.png)
![Methyl 2-[4-(benzyloxy)phenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylate](/img/structure/B8513061.png)


